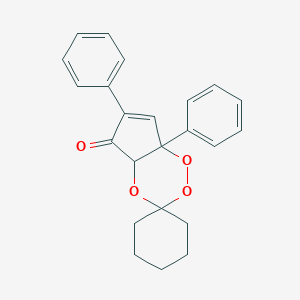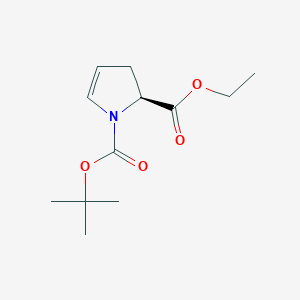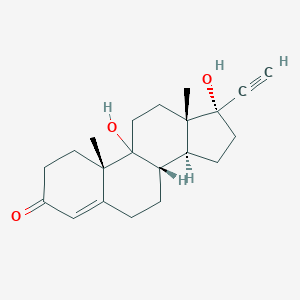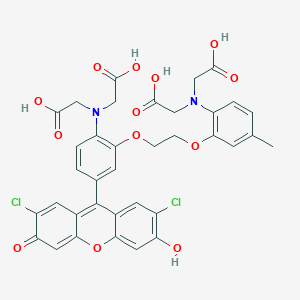
3-Acetyl-1,2-thiazole-4-carboxylic acid
Overview
Description
3-Acetyl-1,2-thiazole-4-carboxylic acid (ATCA) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. ATCA is a thiazole derivative that contains both a carboxylic acid and an acetyl group. This compound has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industries.
Mechanism Of Action
The mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical And Physiological Effects
3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-Acetyl-1,2-thiazole-4-carboxylic acid has also been found to reduce oxidative stress and inflammation in cells, which may have implications for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
3-Acetyl-1,2-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has a high purity level. 3-Acetyl-1,2-thiazole-4-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of 3-Acetyl-1,2-thiazole-4-carboxylic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-Acetyl-1,2-thiazole-4-carboxylic acid. One potential application is in the development of novel antimicrobial agents, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to exhibit significant antimicrobial activity. Another potential application is in the development of anti-inflammatory drugs, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid and its potential applications in various fields.
Scientific Research Applications
3-Acetyl-1,2-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit significant antimicrobial and antifungal activity. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
118739-39-2 |
|---|---|
Product Name |
3-Acetyl-1,2-thiazole-4-carboxylic acid |
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
3-acetyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)2-11-7-5/h2H,1H3,(H,9,10) |
InChI Key |
WBQGAGZVZKISHH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NSC=C1C(=O)O |
Canonical SMILES |
CC(=O)C1=NSC=C1C(=O)O |
synonyms |
4-Isothiazolecarboxylic acid, 3-acetyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)



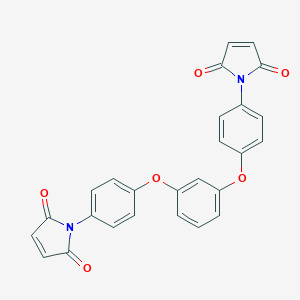
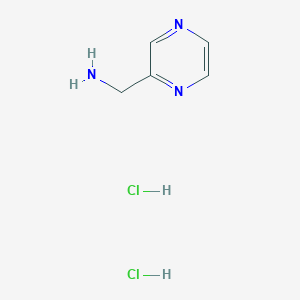
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
